

# An In-depth Technical Guide to 7-Bromoheptanenitrile: Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name: *7-Bromoheptanenitrile*

Cat. No.: *B124884*

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## Core Molecular and Physical Properties

**7-Bromoheptanenitrile**, identified by the CAS Registry Number 20965-27-9, is a valuable building block in organic chemistry.<sup>[1][2]</sup> Its utility stems from the presence of two distinct reactive functional groups: a terminal bromo group and a nitrile group. This bifunctionality allows for sequential and selective chemical transformations, making it a key intermediate in the synthesis of more complex molecules.<sup>[3][4]</sup>

## Molecular Identity and Physicochemical Characteristics

A thorough understanding of the fundamental properties of **7-bromoheptanenitrile** is paramount for its effective use in research and development. These properties dictate reaction conditions, purification strategies, and safety protocols.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>12</sub> BrN	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	190.08 g/mol	<a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[7]</a>
Appearance	Clear yellow to yellow-brown liquid	<a href="#">[8]</a>
Boiling Point	140-141 °C at 14 mmHg	<a href="#">[2]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Density	1.265 g/mL at 25 °C	<a href="#">[2]</a> <a href="#">[9]</a> <a href="#">[11]</a>
Refractive Index (n <sub>20</sub> /D)	1.475	<a href="#">[2]</a> <a href="#">[9]</a> <a href="#">[11]</a>
Flash Point	>110 °C (>230 °F)	<a href="#">[8]</a> <a href="#">[11]</a>
InChI	1S/C7H12BrN/c8-6-4-2-1-3-5-7-9/h1-6H2	<a href="#">[2]</a>
SMILES	BrCCCCCCC#N	<a href="#">[2]</a>

These values, particularly the boiling point under reduced pressure, are critical for designing purification protocols, such as vacuum distillation, to achieve the high purity (often  $\geq 98\%$ ) required for pharmaceutical applications.[\[3\]](#)[\[12\]](#)

## Synthesis of 7-Bromoheptanenitrile: A Mechanistic Perspective

The synthesis of **7-bromoheptanenitrile** can be approached through several routes, with the choice often depending on the starting material's availability and cost. A common and efficient method involves the nucleophilic substitution of a suitable dihaloalkane or the conversion of a halo-alcohol.

One illustrative synthetic pathway starts from 6-chlorohexanol. This multi-step synthesis highlights key organic transformations and the rationale behind the choice of reagents.

Caption: Synthetic route from 6-chlorohexanol to **7-bromoheptanenitrile**.

Expertise in Practice: Causality of Reagent Selection

- Step 1: Cyanation: The use of sodium cyanide (NaCN) is a standard method for introducing a nitrile group via an  $S_N2$  reaction. The choice of a polar aprotic solvent like DMSO or DMF is crucial to solvate the sodium cation, leaving the cyanide anion "naked" and highly nucleophilic, thus maximizing the reaction rate.
- Step 2: Bromination: Phosphorus tribromide (PBr<sub>3</sub>) is often preferred for converting primary alcohols to alkyl bromides. This reagent is effective under mild conditions and typically results in high yields with minimal side reactions, such as rearrangements, which can be a concern with other brominating agents like HBr.

## Spectroscopic and Analytical Characterization

Ensuring the purity and structural integrity of **7-bromoheptanenitrile** is a critical self-validating step in any synthetic workflow. A combination of spectroscopic techniques is employed for this purpose.

- Infrared (IR) Spectroscopy: The IR spectrum of **7-bromoheptanenitrile** will exhibit characteristic absorption bands. A sharp, strong peak around 2245 cm<sup>-1</sup> is indicative of the C≡N (nitrile) stretch. The C-H stretching of the aliphatic chain will appear just below 3000 cm<sup>-1</sup>. The C-Br stretch is typically found in the fingerprint region, around 650-550 cm<sup>-1</sup>.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - <sup>1</sup>H NMR: The proton NMR spectrum will show a series of multiplets corresponding to the methylene groups of the heptane chain. The protons alpha to the bromine atom (-CH<sub>2</sub>Br) will be the most deshielded, appearing furthest downfield, typically around 3.4 ppm. The protons alpha to the nitrile group (-CH<sub>2</sub>CN) will also be deshielded, appearing around 2.3 ppm.
  - <sup>13</sup>C NMR: The carbon NMR spectrum will provide complementary information. The nitrile carbon will have a characteristic chemical shift in the range of 118-122 ppm. The carbon attached to the bromine will be found around 33 ppm.
- Mass Spectrometry (MS): Electron impact mass spectrometry will show the molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (<sup>79</sup>Br and <sup>81</sup>Br).

Caption: A self-validating analytical workflow for **7-bromoheptanenitrile**.

## Applications in Drug Development and Organic Synthesis

The true value of **7-bromoheptanenitrile** lies in its versatility as a chemical intermediate.<sup>[3]</sup> Its bifunctional nature allows for the introduction of a seven-carbon linker with reactive handles at both ends, a common strategy in the design of pharmacologically active molecules and other specialty chemicals.<sup>[4][13]</sup>

### Key Synthetic Transformations:

- Nucleophilic Substitution at the Bromo-Terminus: The C-Br bond is susceptible to attack by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates), allowing for the attachment of various molecular fragments.
- Transformation of the Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with Grignard reagents to form ketones.

This dual reactivity is elegantly exploited in the synthesis of complex targets. For instance, **7-bromoheptanenitrile** was utilized in the synthesis of  $(\pm)$ -15-deoxyspergualin, an immunosuppressive agent.<sup>[2][9]</sup>

The strategic application of intermediates like **7-bromoheptanenitrile** is a cornerstone of modern drug discovery, enabling the rapid and efficient generation of compound libraries for structure-activity relationship (SAR) studies.<sup>[14]</sup> By providing a flexible scaffold, it allows medicinal chemists to systematically modify different parts of a lead compound to optimize its potency, selectivity, and pharmacokinetic profile.<sup>[15]</sup>

## Safety and Handling

**7-Bromoheptanenitrile** is classified as a warning-level hazard, causing skin and serious eye irritation, and may cause respiratory irritation.<sup>[2][10]</sup> Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All handling should be performed in a well-ventilated fume hood.<sup>[10]</sup> It is stable under normal storage conditions but should be stored below +30°C.<sup>[9][11]</sup>

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